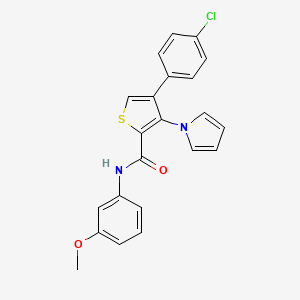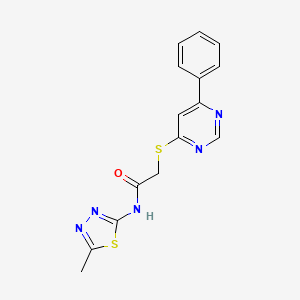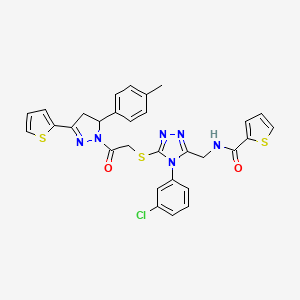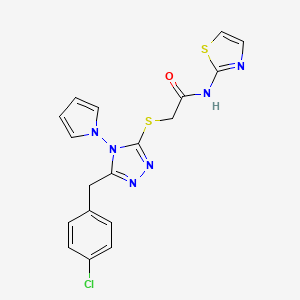![molecular formula C13H18ClNO B2926109 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride CAS No. 475152-36-4](/img/structure/B2926109.png)
7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral . The shared atom is called the spiroatom, usually a quaternary carbon atom . Spiro compounds are widely found in nature and are of great interest in medicinal chemistry due to their unique 3D structure .
Synthesis Analysis
The synthesis of spiro compounds often involves the use of a key spiroatom that can react with different reagents to form the desired spiro compound . The specific synthesis process can vary greatly depending on the structure of the spiro compound and the reagents used .Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings that share a single atom . This shared atom, usually a quaternary carbon atom, is referred to as the spiroatom . The specific structure of a spiro compound can vary greatly depending on the size and type of the rings involved .Chemical Reactions Analysis
The chemical reactions involving spiro compounds can be quite diverse, depending on the specific structure of the compound and the conditions under which the reaction takes place . Some spiro compounds can undergo reactions such as ring-opening, ring-closure, and rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds depend on their specific structure . These properties can include factors such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Central Nervous System Potential
Synthesis of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives was motivated by their structural similarity to known antidepressants, leading to the exploration of their potential as central nervous system (CNS) agents. Bauer et al. (1976) synthesized analogs showing marked inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. Their studies suggest that optimal activity is linked to specific structural features, indicating a promising direction for developing new CNS agents (Bauer et al., 1976).
Sigma Receptor Ligands
Moltzen et al. (1995) and Maier & Wünsch (2002) synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] derivatives as sigma ligands, focusing on their affinity and selectivity towards sigma 1 and sigma 2 receptors. These compounds were found to display subnanomolar affinity for sigma receptors, indicating significant potential as selective sigma 2 ligands. This research highlights the importance of N-substituent size and the introduction of substituents in the benzene ring for affinity and selectivity (Moltzen et al., 1995), (Maier & Wünsch, 2002).
Antimycobacterial Activity
Ranjith Kumar et al. (2009) explored the synthesis of novel spiro compounds, including 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives, for their in vitro activity against Mycobacterium tuberculosis. These compounds were identified to possess significant antimycobacterial activity, offering a new avenue for the development of treatments against tuberculosis (Ranjith Kumar et al., 2009).
Antihypertensive and Diuretic Activities
Klioze et al. (1978) reported on the synthesis and evaluation of N-sulfur derivatives of 7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] for their diuretic and antihypertensive properties. They found benzenesulfenamide derivatives to possess marked, species-specific activities, highlighting the compound's potential in treating hypertension (Klioze et al., 1978).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-3-2-4-11-9-15-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLYZIRUSKIDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)COC23CCNCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)


![2-[(4-Methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2926030.png)


![N-benzyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926035.png)





![(E)-4-methoxy-N'-phenyl-N-[(6Z)-2,2,4-trimethoxy-7-phenyl-6H,7H-2lambda5-[1,3]thiazolo[4,5-d][1,3,2]diazaphosphinin-6-ylidene]benzene-1-carboximidamide](/img/structure/B2926045.png)

